An In-Depth Technical Guide to Methyl 3,5-dibromobenzoate (CAS No: 51329-15-8)
An In-Depth Technical Guide to Methyl 3,5-dibromobenzoate (CAS No: 51329-15-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Dihalogenated Scaffolding Molecule
Methyl 3,5-dibromobenzoate is a synthetically versatile dihalogenated aromatic ester. Its significance in the fields of medicinal chemistry, agrochemical development, and materials science stems from the strategic placement of its bromine atoms. These halogens serve as reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled, regioselective introduction of molecular complexity. The meta-disposition of the bromine atoms on the benzene ring imparts specific steric and electronic properties to the scaffold, influencing the conformational behavior and binding affinities of derivative molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, methods for its characterization, and a key example of its application in the development of bioactive compounds.
Section 1: Chemical Identity and Physicochemical Properties
The Chemical Abstracts Service (CAS) has assigned the number 51329-15-8 to Methyl 3,5-dibromobenzoate, which serves as its unique identifier in scientific literature and chemical databases.[1][2]
| Identifier | Value | Source |
| CAS Number | 51329-15-8 | PubChem[1], NIST[3] |
| Molecular Formula | C₈H₆Br₂O₂ | PubChem[1], NIST[3] |
| Molecular Weight | 293.94 g/mol | PubChem[1], NIST[3] |
| IUPAC Name | methyl 3,5-dibromobenzoate | PubChem[1] |
| Synonyms | 3,5-Dibromobenzoic acid methyl ester | PubChem[1] |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | 61-65 °C | Commercial Suppliers |
| LogP | 3.51 | ChemSrc[4] |
Section 2: Synthesis via Fischer-Speier Esterification
Methyl 3,5-dibromobenzoate is most reliably and economically synthesized via the Fischer-Speier esterification of 3,5-dibromobenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which serves as both a reactant and the solvent, to drive the equilibrium toward the ester product.
Experimental Protocol: Synthesis of Methyl 3,5-dibromobenzoate
Objective: To synthesize Methyl 3,5-dibromobenzoate from 3,5-dibromobenzoic acid with a detailed explanation of each procedural step.
Materials:
-
3,5-Dibromobenzoic acid (1.0 eq)
-
Anhydrous Methanol (CH₃OH, ~20-40 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3,5-dibromobenzoic acid (1.0 eq) and a large excess of anhydrous methanol (20-40 eq).
-
Causality: Using methanol in large excess leverages Le Châtelier's principle, shifting the reaction equilibrium towards the formation of the methyl ester product by ensuring the concentration of one reactant is overwhelmingly high. Anhydrous conditions are critical to prevent the hydrolysis of the ester product back to the carboxylic acid.
-
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Causality: Sulfuric acid acts as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is necessary to facilitate nucleophilic attack by the weakly nucleophilic methanol.
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Causality: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux condenser prevents the loss of the volatile methanol solvent during the heating period.
-
-
Work-up & Neutralization: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Causality: The aqueous wash removes the bulk of the remaining methanol and sulfuric acid. The sodium bicarbonate wash is crucial for neutralizing the acidic catalyst (H₂SO₄) and removing any unreacted 3,5-dibromobenzoic acid by converting it to its water-soluble sodium salt. The final brine wash removes residual water from the organic layer, improving the efficiency of the subsequent drying step.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Causality: Water must be completely removed from the organic solvent before concentration, as its presence could lead to product hydrolysis upon storage. Anhydrous salts like MgSO₄ bind to water, effectively removing it from the solution.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of methanol and water or ethyl acetate and hexanes, to afford pure Methyl 3,5-dibromobenzoate as a white crystalline solid.
-
Causality: Recrystallization is a purification technique based on differences in solubility. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent.
-
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for Methyl 3,5-dibromobenzoate.
Section 3: Spectroscopic Characterization
Confirming the identity and purity of the synthesized Methyl 3,5-dibromobenzoate is achieved through a combination of standard spectroscopic techniques.
| ¹H NMR (Proton NMR) | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~8.15 | d (doublet) |
| ~7.85 | t (triplet) |
| ~3.90 | s (singlet) |
| Solvent: CDCl₃. The aromatic protons exhibit a characteristic AX₂ spin system. |
| ¹³C NMR (Carbon NMR) | |
| Chemical Shift (δ) ppm | Assignment |
| ~164.5 | C=O (Ester carbonyl) |
| ~137.5 | Ar-C (C4) |
| ~133.0 | Ar-C (C1) |
| ~131.0 | Ar-C (C2, C6) |
| ~122.5 | Ar-C-Br (C3, C5) |
| ~52.8 | -OCH₃ |
| Solvent: CDCl₃. |
| FTIR (Infrared Spectroscopy) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | C-H stretch (aromatic) |
| ~2955 | C-H stretch (methyl) |
| ~1730 | C=O stretch (ester carbonyl, strong) |
| ~1580, 1420 | C=C stretch (aromatic ring) |
| ~1280 | C-O stretch (ester) |
| ~750 | C-Br stretch |
| Sample prepared as a KBr pellet.[1] |
| MS (Mass Spectrometry) | |
| m/z (Mass-to-charge ratio) | Assignment |
| 292/294/296 | [M]⁺ (Molecular ion, characteristic isotopic pattern for Br₂) |
| 261/263/265 | [M - OCH₃]⁺ (Loss of methoxy radical) |
| 183/185 | [C₆H₃Br₂]⁺ (Loss of COOCH₃) |
| Technique: Electron Ionization (EI). The presence of two bromine atoms results in a distinctive M, M+2, M+4 isotopic cluster.[5] |
Section 4: Application in Agrochemical Synthesis - The Case of Thifluzamide
The utility of di-brominated benzene derivatives as synthetic intermediates is well-established in the agrochemical industry. While Methyl 3,5-dibromobenzoate itself may not be the direct precursor, its structural motif is central to the synthesis of key intermediates for potent fungicides. A prominent example is the fungicide Thifluzamide , which relies on a 2,6-dibromo-4-trifluoromethoxyaniline intermediate.[6]
The synthesis of this aniline intermediate often starts from a molecule like 3,5-dibromobenzoic acid or its ester, Methyl 3,5-dibromobenzoate. The synthetic logic involves leveraging the existing dibromo pattern and subsequently introducing the amine and trifluoromethoxy groups through established synthetic transformations. This demonstrates the value of Methyl 3,5-dibromobenzoate as a foundational scaffold for building complex, biologically active molecules.
Conceptual Synthetic Pathway
Caption: Conceptual pathway from a dibromobenzoate scaffold to the fungicide Thifluzamide.
Section 5: Safety and Handling
Methyl 3,5-dibromobenzoate is classified as an irritant. Researchers must consult the full Safety Data Sheet (SDS) before handling and adhere to standard laboratory safety protocols.
-
Hazard Statements:
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Conclusion
Methyl 3,5-dibromobenzoate (CAS: 51329-15-8) is more than a simple chemical reagent; it is a strategic building block for creating molecular diversity. Its well-defined structure, reliable synthesis, and the reactivity of its dual bromine atoms make it an invaluable tool for scientists in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.
References
- Google Patents. (n.d.). CN102746254A - Preparation method of thifluzamide.
- Google Patents. (n.d.). US6043262A - Thifluzamide with improved efficacy.
- Google Patents. (n.d.). WO1997031908A1 - Thifluzamide with enhanced potency.
-
PubChem. (n.d.). Methyl 3,5-Dibromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
Chemsrc. (2025). Methyl 3,5-dibromobenzoate | CAS#:51329-15-8. Retrieved from [Link]
-
NIST. (n.d.). Methyl 3,5-dibromobenzoate Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3,5-dibromobenzoate, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Methyl 3,5-dibromobenzoate [webbook.nist.gov]
- 4. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3,5-dibromobenzoate [webbook.nist.gov]
- 6. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]
